N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-phenylcyclopentanecarboxamide
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Overview
Description
N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves several steps. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . This method, however, has limited substrate scope. Another approach involves the treatment of 4-amino-5-mercapto-4H-1,2,4-triazoles with aromatic carboxylic acids in the presence of suitable dehydrating agents . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups that can enhance or alter the compound’s pharmacological properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules . In biology and medicine, it has shown promise as an anticancer, antimicrobial, and anti-inflammatory agent . Its ability to inhibit various enzymes, such as carbonic anhydrase and cholinesterase, makes it a potential candidate for the treatment of diseases like cancer, Alzheimer’s, and bacterial infections . Additionally, its antioxidant properties make it useful in the development of treatments for oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with various molecular targets and pathways. It can inhibit the activity of enzymes like carbonic anhydrase and cholinesterase, leading to a decrease in the production of harmful metabolites . Additionally, it can induce apoptosis in cancer cells by disrupting DNA replication and inhibiting key signaling pathways involved in cell proliferation . The compound’s antioxidant properties also help in scavenging free radicals, thereby reducing oxidative stress and inflammation .
Comparison with Similar Compounds
N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is unique due to its triazolothiadiazole scaffold, which combines the pharmacological properties of both triazole and thiadiazole rings . Similar compounds include other triazolothiadiazole derivatives, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds also exhibit diverse pharmacological activities, but their specific properties and applications can vary depending on the substituents attached to the core scaffold .
Properties
Molecular Formula |
C22H21N5OS |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H21N5OS/c1-15-24-25-21-27(15)26-19(29-21)16-8-7-11-18(14-16)23-20(28)22(12-5-6-13-22)17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13H2,1H3,(H,23,28) |
InChI Key |
KYUNLJGDGSXKTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4(CCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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